molecular formula C15H16O2 B13152194 1-Benzoylbicyclo[3.2.1]octan-8-one

1-Benzoylbicyclo[3.2.1]octan-8-one

Cat. No.: B13152194
M. Wt: 228.29 g/mol
InChI Key: PAANBPOSYGOUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoylbicyclo[321]octan-8-one is a bicyclic compound characterized by a benzoyl group attached to a bicyclo[321]octane framework

Preparation Methods

The synthesis of 1-Benzoylbicyclo[3.2.1]octan-8-one typically involves the enantioselective construction of the bicyclic scaffold. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with high stereochemical control . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzoylbicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-Benzoylbicyclo[3.2.1]octan-8-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Benzoylbicyclo[3.2.1]octan-8-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

1-Benzoylbicyclo[3.2.1]octan-8-one can be compared to other bicyclic compounds, such as:

The uniqueness of this compound lies in its benzoyl group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-benzoylbicyclo[3.2.1]octan-8-one

InChI

InChI=1S/C15H16O2/c16-13(11-5-2-1-3-6-11)15-9-4-7-12(8-10-15)14(15)17/h1-3,5-6,12H,4,7-10H2

InChI Key

PAANBPOSYGOUHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C2=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.